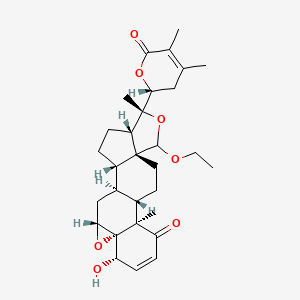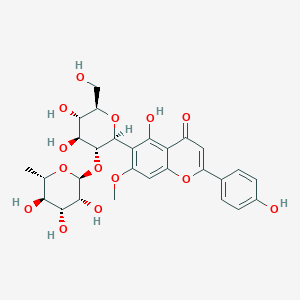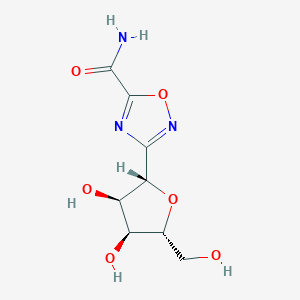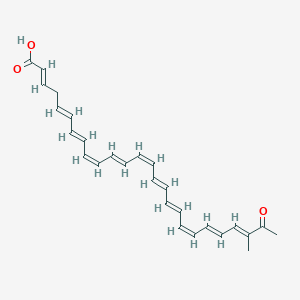
2-Dehydro-3-deoxylaetiporic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dehydro-3-deoxylaetiporic acid A is a natural product found in Laetiporus sulphureus with data available.
Aplicaciones Científicas De Investigación
Polyene Pigment and Potential Food Colorant
2-Dehydro-3-deoxylaetiporic acid A is part of the laetiporic acids family, non-isoprenoid polyene pigments found in the wood-rotting fungus Laetiporus sulphureus. This compound, along with laetiporic acid A, is a major orange pigment in both fruit-bodies and liquid cultures of the fungus. The synthesis and characterization of these pigments, including 2-dehydro-3-deoxylaetiporic acid A, were detailed by Davoli, Mucci, Schenetti, and Weber (2005). Given that fruit-bodies of L. sulphureus are edible, these acids could have potential applications as food colorants (Davoli, Mucci, Schenetti, & Weber, 2005).
Neuraminidase Inhibition Research
Although not directly related to 2-Dehydro-3-deoxylaetiporic acid A, research on similar compounds like derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid has been conducted. These derivatives show inhibitory activity against neuraminidases from viral and bacterial sources, as explored in studies by Meindl, Bodo, Palese, Schulman, and Tuppy (1974). This research is significant in understanding the inhibition mechanisms of similar compounds and could indirectly inform the study of 2-Dehydro-3-deoxylaetiporic acid A (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).
Propiedades
Nombre del producto |
2-Dehydro-3-deoxylaetiporic acid A |
|---|---|
Fórmula molecular |
C27H30O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(2E,5E,7E,9Z,11E,13Z,15E,17E,19Z,21E,23E)-24-methyl-25-oxohexacosa-2,5,7,9,11,13,15,17,19,21,23-undecaenoic acid |
InChI |
InChI=1S/C27H30O3/c1-25(26(2)28)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-27(29)30/h3-19,21-24H,20H2,1-2H3,(H,29,30)/b5-3-,6-4+,9-7+,10-8-,13-11+,14-12+,17-15-,18-16+,21-19+,24-22+,25-23+ |
Clave InChI |
ZUWHINCAQDXMJU-CENJIFQDSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C/C=C/C=C/C=C\C=C\C=C/C=C/C=C/C/C=C/C(=O)O)/C(=O)C |
SMILES canónico |
CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CCC=CC(=O)O)C(=O)C |
Sinónimos |
2-dehydro-3-deoxylaetiporic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)

![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
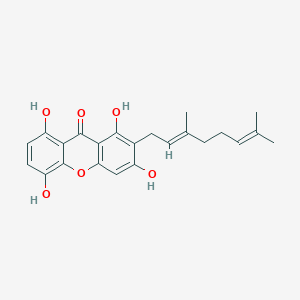
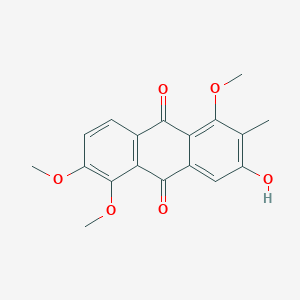

![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
